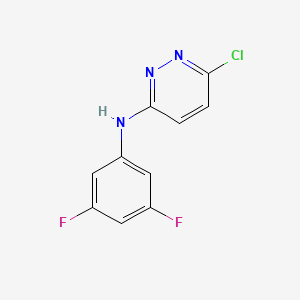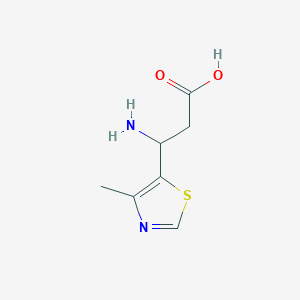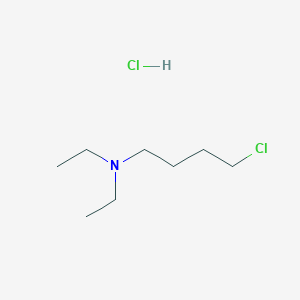![molecular formula C12H14ClN3O B15047741 N-[1-(5-Methyl-2-phenyl-1H-imidazol-4-YL)ethylidene]hydroxylamine hydrochloride](/img/structure/B15047741.png)
N-[1-(5-Methyl-2-phenyl-1H-imidazol-4-YL)ethylidene]hydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(5-Methyl-2-phenyl-1H-imidazol-4-YL)ethylidene]hydroxylamine hydrochloride is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-Methyl-2-phenyl-1H-imidazol-4-YL)ethylidene]hydroxylamine hydrochloride typically involves the condensation of 5-methyl-2-phenyl-1H-imidazole-4-carbaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-Methyl-2-phenyl-1H-imidazol-4-YL)ethylidene]hydroxylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The imidazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
N-[1-(5-Methyl-2-phenyl-1H-imidazol-4-YL)ethylidene]hydroxylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N-[1-(5-Methyl-2-phenyl-1H-imidazol-4-YL)ethylidene]hydroxylamine hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The compound may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-phenyl-1H-imidazole: A precursor in the synthesis of the target compound.
4,5-Dichloro-1H-imidazole: Another imidazole derivative with different substituents.
2-Methyl-1H-imidazole: A simpler imidazole derivative with a methyl group at the 2-position.
Uniqueness
N-[1-(5-Methyl-2-phenyl-1H-imidazol-4-YL)ethylidene]hydroxylamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydroxylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H14ClN3O |
|---|---|
Molecular Weight |
251.71 g/mol |
IUPAC Name |
N-[1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C12H13N3O.ClH/c1-8-11(9(2)15-16)14-12(13-8)10-6-4-3-5-7-10;/h3-7,16H,1-2H3,(H,13,14);1H |
InChI Key |
DGXJNWLANWDENP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=CC=C2)C(=NO)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


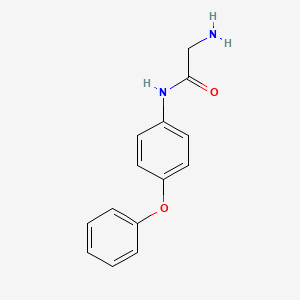
![N-[(5-fluorothiophen-2-yl)methyl]-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15047659.png)
![O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamine](/img/structure/B15047667.png)
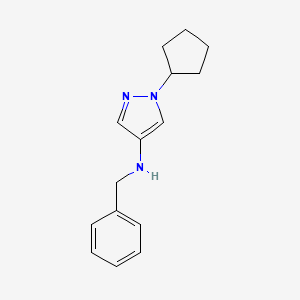
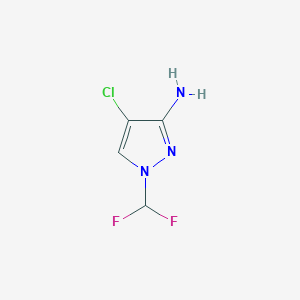
![Methyl 3-[(3-oxo-2-phenylbut-1-EN-1-YL)amino]benzoate](/img/structure/B15047692.png)
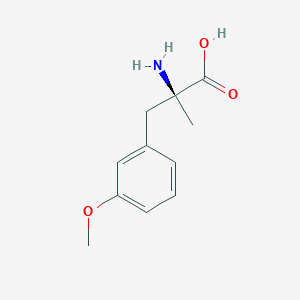
![N-[(2,5-difluorophenyl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B15047710.png)
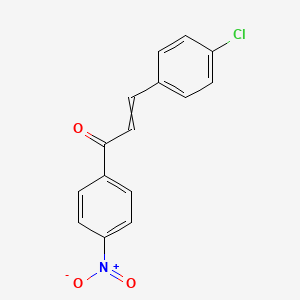
![2-Amino-7-ethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15047718.png)
![7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15047721.png)
